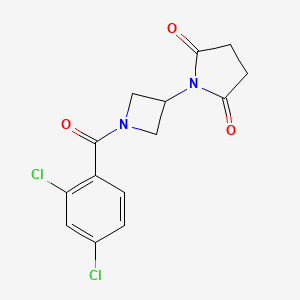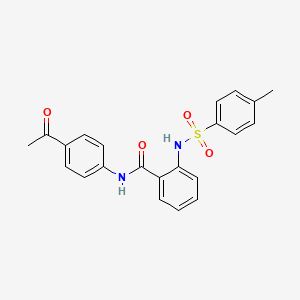
4-(4-Chlorophenyl)butan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular weight of 236.14 . It is also known by its IUPAC name, 4-(4-chlorophenoxy)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 236.14 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Crystal Structures
Research by Kuś et al. (2016) provided a comprehensive chemical characterization of 4-chloroethcathinone, a derivative of 4-(4-Chlorophenyl)butan-1-amine hydrochloride. The study utilized spectroscopic methods like NMR, infrared spectroscopy, and mass spectrometry, offering valuable insights into its crystallographic and chemical properties, which are crucial for identification and analysis in forensic toxicology (Kuś et al., 2016).
Chiral Resolution
Vaccher et al. (1991) developed a chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a related compound. This study highlights the importance of separating enantiomers for potential pharmaceutical applications and understanding the compound's pharmacokinetics (Vaccher et al., 1991).
Photochemical Studies
Protti et al. (2004) explored the photochemistry of 4-chlorophenol, closely related to this compound, demonstrating its reductive dehalogenation and potential to form aryl cations. This research is significant for understanding the photochemical behavior of chlorinated aromatic compounds (Protti et al., 2004).
Synthesis and Application in Pharmaceuticals
Sashikanth et al. (2013) described an asymmetric synthesis process for clopidogrel hydrogen sulfate, using a similar chlorophenyl compound as an intermediate. This highlights its utility in the synthesis of complex pharmaceuticals (Sashikanth et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been extensively studied, as seen in the work of Butcher et al. (2007) and Kang et al. (2015). These studies provide insight into molecular interactions and stability, which are crucial for drug design and material science applications (Butcher et al., 2007) (Kang et al., 2015).
Synthesis of Novel Compounds and their Applications
Chahkandi et al. (2017) and Sah et al. (2014) synthesized novel derivatives and studied their structure, which can lead to the development of new pharmaceuticals or materials with unique properties (Chahkandi et al., 2017) (Sah et al., 2014).
Drug Discovery and Pharmacology
Croston et al. (2002) discovered a nonpeptide agonist of the urotensin-II receptor, demonstrating the potential of chlorophenyl compounds in developing new therapeutics (Croston et al., 2002).
Analytical Chemistry Applications
The use of similar compounds in analytical chemistry has been explored by Bengtsson (1958), who investigated 4-amino-4'-chlorodiphenyl as a reagent for sulfate analysis. This showcases the role of chlorophenyl derivatives in developing new analytical methods (Bengtsson, 1958).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h4-7H,1-3,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBVADUCZPIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)
![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)


![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)


![2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2811419.png)
![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)
![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)
![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2811425.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)